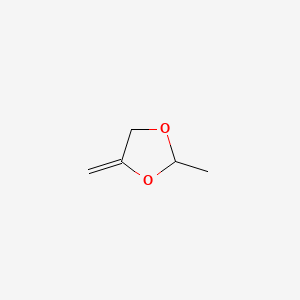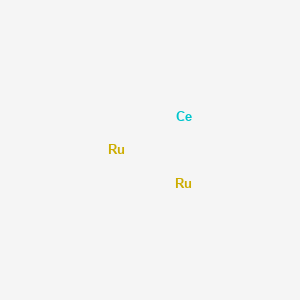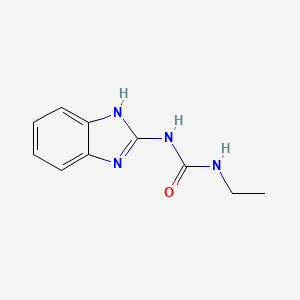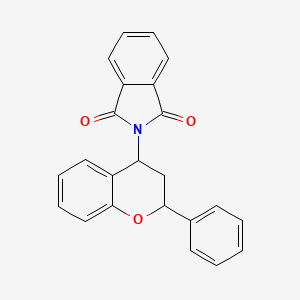
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a chromenyl group fused with an isoindole moiety. The presence of these two distinct functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can modify the chromenyl or isoindole groups, leading to the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The isoindole moiety may also play a role in binding to DNA or proteins, influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
3,4-dihydro-2H-benzo[h]chromen-2-one: Shares the chromenyl group but lacks the isoindole moiety.
Indole derivatives: Contain the indole nucleus but differ in the attached functional groups.
Coumarin derivatives: Similar in structure but with different biological activities.
Uniqueness: The uniqueness of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione lies in its combined chromenyl and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
7154-63-4 |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-22-16-10-4-5-11-17(16)23(26)24(22)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-12-18(19)20/h1-13,19,21H,14H2 |
InChI-Schlüssel |
INGKDDWHNWSVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



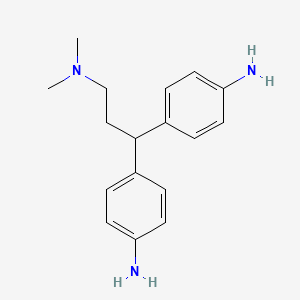
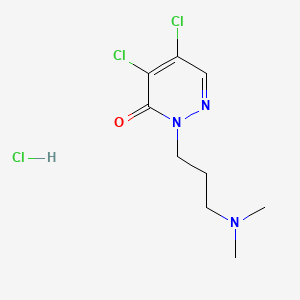
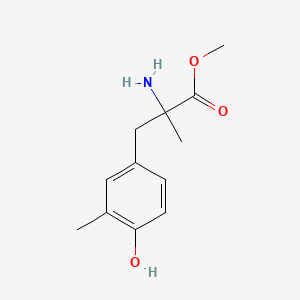
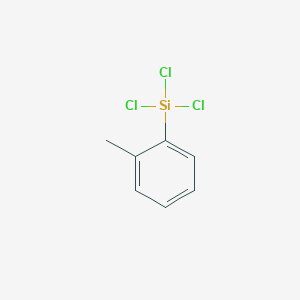

![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
